An In-depth Technical Guide to Boc-L-cyclopropylalanine Methyl Ester: Structure, Synthesis, and Applications
An In-depth Technical Guide to Boc-L-cyclopropylalanine Methyl Ester: Structure, Synthesis, and Applications
Abstract
Unnatural amino acids (UAAs) are pivotal tools in modern drug discovery, offering expanded chemical diversity to enhance the therapeutic properties of peptides.[1] Among these, cyclopropyl-containing amino acids are of significant interest due to the unique conformational and metabolic stability conferred by the cyclopropyl group.[2] This guide provides a comprehensive technical overview of Boc-L-cyclopropylalanine methyl ester, a key protected building block. We will dissect its chemical structure, predict its spectroscopic characteristics, outline a robust synthetic strategy, and discuss its critical applications in peptide synthesis and medicinal chemistry, grounding all claims in authoritative data.
Molecular Structure and Physicochemical Properties
Chemical Structure
Boc-L-cyclopropylalanine methyl ester is a derivative of the unnatural amino acid L-cyclopropylalanine, featuring two key protecting groups: a tert-butoxycarbonyl (Boc) group on the alpha-amino group and a methyl ester on the carboxyl group. This dual protection strategy is fundamental for its application in controlled, stepwise peptide synthesis.
Caption: 2D Chemical Structure of Boc-L-cyclopropylalanine methyl ester.
Stereochemistry
The "L" designation specifies the stereoconfiguration at the alpha-carbon (Cα), corresponding to an (S) configuration according to Cahn-Ingold-Prelog priority rules (assuming standard priorities for the substituents). This chirality is critical as biological systems, particularly enzymes and receptors, are highly stereospecific. Maintaining enantiomeric purity is paramount in drug development to ensure selective target engagement and avoid off-target effects.
Core Components Analysis
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tert-Butoxycarbonyl (Boc) Group: This is a widely used, acid-labile protecting group for the amine. Its steric bulk prevents the nitrogen from participating in unwanted side reactions during peptide coupling. Its key advantage is its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), which leaves base-labile protecting groups intact, enabling orthogonal synthesis strategies.
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Methyl Ester (-OMe): The methyl ester protects the carboxylic acid terminus, preventing it from reacting during the activation and coupling of the next amino acid's carboxyl group in peptide synthesis. It is typically removed by saponification (hydrolysis with a base like NaOH), a condition under which the Boc group is stable.
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Cyclopropyl Side Chain: The cyclopropane ring is a bioisostere of a gem-dimethyl group or a double bond but with a more rigid, defined conformation. Its incorporation into a peptide backbone can:
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Induce Conformational Constraint: The rigid ring limits the rotational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity.[2]
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Increase Metabolic Stability: The cyclopropyl group can act as a "metabolic shield," hindering the action of proteases that would normally cleave the peptide bond, thus increasing the in vivo half-life of the drug candidate.[2]
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Modulate Physicochemical Properties: It increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
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Physicochemical Properties
A summary of the key physicochemical properties for Boc-L-cyclopropylalanine methyl ester is provided below. These are calculated based on its structure, with comparative data from similar molecules.
| Property | Value | Source/Analogy |
| IUPAC Name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoate | IUPAC Nomenclature |
| Molecular Formula | C₁₂H₂₁NO₄ | - |
| Molecular Weight | 243.30 g/mol | - |
| CAS Number | Not explicitly assigned; parent acid is 102735-53-5 | Vendor Data |
| Appearance | Expected to be a white to off-white solid or oil | Analogy to[1][3] |
| Solubility | Soluble in organic solvents (MeOH, DCM, EtOAc); poorly soluble in water | Analogy to[4] |
| Storage | Store at 2-8 °C under inert atmosphere | Analogy to[1] |
Spectroscopic Characterization (Predicted)
While a specific experimental spectrum for this exact compound is not publicly available, its characteristic spectroscopic data can be reliably predicted based on its functional groups and by analogy to well-characterized protected amino acids like Boc-L-alanine methyl ester and Boc-L-phenylalanine methyl ester.[3]
| Technique | Predicted Signals and Interpretation |
| ¹H NMR | δ ~ 0.1-0.6 ppm (m, 5H): Protons of the cyclopropyl ring. δ ~ 1.45 ppm (s, 9H): Protons of the tert-butyl group (Boc). δ ~ 1.6-1.8 ppm (m, 2H): Methylene protons at the β-position. δ ~ 3.70 ppm (s, 3H): Protons of the methyl ester. δ ~ 4.3-4.4 ppm (m, 1H): Proton at the α-carbon. δ ~ 5.0-5.2 ppm (d, 1H): NH proton of the carbamate. |
| ¹³C NMR | δ ~ 4-10 ppm: Carbons of the cyclopropyl ring. δ ~ 28.3 ppm: Methyl carbons of the Boc group. δ ~ 35-37 ppm: β-carbon. δ ~ 52.3 ppm: Methyl ester carbon. δ ~ 54-55 ppm: α-carbon. δ ~ 80.0 ppm: Quaternary carbon of the Boc group. δ ~ 155.5 ppm: Carbonyl carbon of the Boc group. δ ~ 172-173 ppm: Carbonyl carbon of the methyl ester. |
| Mass Spec (ESI+) | m/z (M+H)⁺: 244.15 m/z (M+Na)⁺: 266.13 Common Fragment: 188.1 (loss of tert-butyl group) |
Synthesis Methodology
The synthesis of Boc-L-cyclopropylalanine methyl ester can be efficiently achieved from the parent amino acid, L-cyclopropylalanine. This approach ensures the preservation of the critical stereocenter. The overall strategy involves two sequential protection steps.
Caption: Representative workflow for the synthesis of the target compound.
Causality Behind Experimental Choices
This synthetic route is chosen for its high efficiency and reliability.
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Step 1 (Esterification): Reacting the starting amino acid with thionyl chloride (SOCl₂) in methanol is a classic and robust method for forming the methyl ester. SOCl₂ first activates the carboxylic acid, making it highly susceptible to nucleophilic attack by methanol. This reaction is typically performed at 0°C to control its exothermic nature and then warmed to reflux to drive it to completion. The product is isolated as a hydrochloride salt.
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Step 2 (Boc Protection): The subsequent N-terminal protection is achieved using di-tert-butyl dicarbonate ((Boc)₂O). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt and scavenge the acidic byproduct of the reaction, thereby driving the equilibrium towards the protected product. This reaction proceeds cleanly at room temperature.
Detailed Experimental Protocol
Step 1: Synthesis of L-Cyclopropylalanine Methyl Ester Hydrochloride
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Suspend L-cyclopropylalanine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of amino acid).
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Cool the suspension to 0 °C in an ice bath with gentle stirring.
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Slowly add thionyl chloride (1.2 eq) dropwise to the suspension. Causality: This maintains control over the exothermic reaction and prevents degradation.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
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Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
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Cool the solution to room temperature and remove the solvent under reduced pressure.
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The resulting white solid (L-cyclopropylalanine methyl ester hydrochloride) can be used in the next step without further purification.
Step 2: Synthesis of Boc-L-cyclopropylalanine Methyl Ester
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Dissolve the crude hydrochloride salt from Step 1 (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C.
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Add triethylamine (2.5 eq) dropwise to neutralize the salt and act as a base. Causality: Using a slight excess of base ensures complete neutralization and facilitates the subsequent reaction.
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Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by TLC. Upon completion, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the final product as a pure oil or solid.
Applications in Research and Drug Development
Boc-L-cyclopropylalanine methyl ester is not an end-product but a critical intermediate for constructing more complex molecules.
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Building Block for Peptidomimetics: Its primary application is as a building block in solid-phase or solution-phase peptide synthesis.[1] By incorporating this UAA, researchers can design peptide analogs with superior pharmacological profiles, including enhanced stability against enzymatic degradation and improved receptor affinity.[5]
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Conformational Studies: The rigid cyclopropyl group serves as a valuable tool for studying structure-activity relationships (SAR). By replacing a natural amino acid with cyclopropylalanine, scientists can probe the conformational requirements for biological activity, leading to more potent and selective drug candidates.
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Development of Novel Therapeutics: Peptides containing cyclopropylalanine have been explored for various therapeutic areas. The unique properties imparted by the cyclopropyl ring can help overcome the traditional limitations of peptide drugs, such as poor oral bioavailability and short half-lives.[1][2] Recent advances in synthesizing unnatural amino acids are making these powerful tools more accessible for drug development.[3][6]
Handling and Storage
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Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation.
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Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 2-8 °C. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[1]
References
- Unnatural Amino Acids for Peptide Synthesis. (n.d.). Google Cloud.
- New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026, February 20). University of California - Santa Barbara.
- An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design. (n.d.). BenchChem.
- Unnatural amino acids. (n.d.). JPT Peptide Technologies.
- New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Source provided not specified.
- CAS 51987-73-6: boc-L-phenylalanine methyl ester. (n.d.). CymitQuimica.
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dicyclopropylpropanoic acid. (n.d.). Chemenu.
- BOC-L-Alanine Methyl Ester MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
- The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
- Boc-L-phenylalanine methyl ester. (n.d.). CymitQuimica.
- Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. (n.d.). BenchChem.
- N-Boc-L-phenylalanine methyl ester. (n.d.). MedChemExpress.
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- 6. methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | C13H22N2O5 | CID 11380628 - PubChem [pubchem.ncbi.nlm.nih.gov]
